molecular formula C10H9FN2O B8508778 3-ethyl-7-fluoroquinoxalin-2(1H)-one

3-ethyl-7-fluoroquinoxalin-2(1H)-one

Cat. No. B8508778
M. Wt: 192.19 g/mol
InChI Key: VMODGGAYMOZBHA-UHFFFAOYSA-N
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Patent
US08716290B2

Procedure details

To a homogeneous solution of 3-ethyl-7-fluoro-3,4-dihydroquinoxalin-2(1H)-one (60.61 g, 312.1 mmol) and 1,4-dioxane (1350 ml) was added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (75.91 g, 327.7 mmol) and the mixture was stirred using an overhead stirrer at rt for 2.5 h. At this time, the mixture was concentrated under reduced pressure to give a brown residue. The brown residue was suspended in saturated aqueous NaHCO3 (2 L), stirred for 30 min, filtered, washed with saturated aqueous NaHCO3 (1 L) to give a light green solid. The light green solid was re-suspended in saturated aqueous NaHCO3 (500 mL), well mixed, filtered, and washed with saturated aqueous NaHCO3 (500 mL) to give an off-white solid. The off-white solid was suspended in water (500 mL), well mixed, filtered, washed with water (1 L), air-dried overnight, and dried under high vacuum at 22° C. for 2 h to give 3-ethyl-7-fluoroquinoxalin-2(1H)-one (56.87 g, 94.8% yield) as an off-white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 12.36 (br. S, 1H.), 7.76 (dd, J=9.0, 5.9 Hz, 1H), 7.11 (td, J=8.8, 2.7 Hz, 1H), 7.00 (dd, J=9.6, 2.7 Hz, 1H), 2.78 (q, J=7.4 Hz, 2H), 1.20 (t, J=7.4 Hz, 3H) Mass Spectrum (ESI) m/e=193.0 (M+1).
Quantity
60.61 g
Type
reactant
Reaction Step One
Quantity
1350 mL
Type
reactant
Reaction Step One
Quantity
75.91 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[NH:12][C:11]2[C:6](=[CH:7][C:8]([F:13])=[CH:9][CH:10]=2)[NH:5][C:4]1=[O:14])[CH3:2].O1CCOCC1.ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl>C([O-])(O)=O.[Na+].O>[CH2:1]([C:3]1[C:4](=[O:14])[NH:5][C:6]2[C:11]([N:12]=1)=[CH:10][CH:9]=[C:8]([F:13])[CH:7]=2)[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
60.61 g
Type
reactant
Smiles
C(C)C1C(NC2=CC(=CC=C2N1)F)=O
Name
Quantity
1350 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
75.91 g
Type
reactant
Smiles
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
Step Two
Name
Quantity
2 L
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at rt
CUSTOM
Type
CUSTOM
Details
for 2.5 h
Duration
2.5 h
CONCENTRATION
Type
CONCENTRATION
Details
At this time, the mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a brown residue
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3 (1 L)
CUSTOM
Type
CUSTOM
Details
to give a light green solid
ADDITION
Type
ADDITION
Details
well mixed
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3 (500 mL)
CUSTOM
Type
CUSTOM
Details
to give an off-white solid
ADDITION
Type
ADDITION
Details
well mixed
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water (1 L)
CUSTOM
Type
CUSTOM
Details
air-dried overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
dried under high vacuum at 22° C. for 2 h
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C(NC2=CC(=CC=C2N1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 56.87 g
YIELD: PERCENTYIELD 94.8%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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